molecular formula C11H15NO B1274753 3-Benzylmorpholine CAS No. 7684-27-7

3-Benzylmorpholine

Cat. No.: B1274753
CAS No.: 7684-27-7
M. Wt: 177.24 g/mol
InChI Key: LSXCLMMIDIVSFG-UHFFFAOYSA-N
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Description

3-Benzylmorpholine: is an organic compound with the molecular formula C11H15NO It is a derivative of morpholine, where a benzyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From 3-Morpholinone: One common method involves the reaction of 3-morpholinone with benzyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures.

    From Benzylamine and Ethylene Oxide: Another method involves the reaction of benzylamine with ethylene oxide. This reaction proceeds under basic conditions, often using sodium hydroxide, to yield 3-benzylmorpholine.

Industrial Production Methods:

Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Benzylmorpholine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced morpholine derivatives.

    Substitution: The benzyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, aprotic solvents like dimethylformamide.

Major Products Formed:

    Oxidation: N-oxides, hydroxylated derivatives.

    Reduction: Reduced morpholine derivatives.

    Substitution: Various substituted morpholine derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry:

3-Benzylmorpholine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.

Biology:

In biological research, this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine:

This compound and its derivatives are investigated for their potential therapeutic applications. They are explored as candidates for drug development, particularly in the treatment of neurological disorders and as enzyme inhibitors.

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-benzylmorpholine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

    3-Benzhydrylmorpholine: This compound is similar in structure but has a diphenylmethyl group instead of a benzyl group. It is known for its stimulant and anorectic effects.

    2-Benzylmorpholine: This isomer has the benzyl group attached to the second position of the morpholine ring, leading to different chemical and biological properties.

    4-Benzylmorpholine: Another isomer with the benzyl group at the fourth position, which also results in distinct properties compared to 3-benzylmorpholine.

Uniqueness:

This compound is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. Its position-specific substitution can lead to different pharmacological profiles and applications compared to its isomers and structurally related compounds.

Properties

IUPAC Name

3-benzylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-13-7-6-12-11/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXCLMMIDIVSFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7684-27-7
Record name 3-benzylmorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes poly(3-benzylmorpholine-2,5-dione) a potentially useful material for drug delivery?

A1: The research highlights that poly(this compound-2,5-dione) is a promising material for drug delivery for several reasons []:

  • Amphiphilic Block Copolymer Formation: The study demonstrates the successful synthesis of amphiphilic block copolymers by using hydroxyl-functionalized poly(ethylene glycol) and poly(2-ethyl-2-oxazoline) as macroinitiators during the ring-opening polymerization of this compound-2,5-dione []. Amphiphilic block copolymers are known to self-assemble into nanoparticles in aqueous solutions, offering a means to encapsulate and deliver hydrophobic drugs.

Q2: How was the polymerization of this compound-2,5-dione controlled to produce well-defined polymers?

A2: The researchers employed a ring-opening polymerization technique with a binary catalyst system consisting of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexyl-2-thiourea (TU) []. This specific catalyst combination, along with a controlled monomer-to-initiator ratio, allowed for precise control over the polymerization process. Kinetic studies demonstrated that this approach yielded polymers with well-defined molar masses and low dispersities, indicating a high degree of control over the polymer chain length and architecture [].

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